delta-CEHC

Vitamin E metabolism Biomarker quantification CEHC excretion

Delta-CEHC (δ-CEHC; CAS 84599-16-6; 2,8-dimethyl-2-(2′-carboxyethyl)-6-hydroxychroman) is a terminal β-oxidation metabolite of δ-tocopherol, one of the eight natural vitamin E vitamers. Unlike the lipid-soluble parent tocopherol, δ-CEHC is a water-soluble 1-benzopyran carboxylic acid (C₁₄H₁₈O₄, MW 250.29).

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B041152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-CEHC
Synonyms3,4-dihydro-6-hydroxy-2,8-dimethyl-2H-1-benzopyran-2-propanoic acid
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O
InChIInChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17)
InChIKeyBNVXCCQXUZCRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-CEHC (δ-CEHC) for Research Procurement: Compound Identity, Class Context, and Key Differentiators


Delta-CEHC (δ-CEHC; CAS 84599-16-6; 2,8-dimethyl-2-(2′-carboxyethyl)-6-hydroxychroman) is a terminal β-oxidation metabolite of δ-tocopherol, one of the eight natural vitamin E vitamers [1]. Unlike the lipid-soluble parent tocopherol, δ-CEHC is a water-soluble 1-benzopyran carboxylic acid (C₁₄H₁₈O₄, MW 250.29) [2]. It belongs to the carboxyethyl hydroxychroman (CEHC) metabolite family alongside α-CEHC and γ-CEHC, but carries a distinct 2,8-dimethyl substitution pattern on the chroman ring versus the 2,5,7,8-tetramethyl (α-CEHC) or 2,7,8-trimethyl (γ-CEHC) configurations [1][3].

Why Alpha-CEHC or Gamma-CEHC Cannot Substitute for Delta-CEHC in Targeted Research Applications


Although α-CEHC, γ-CEHC, and δ-CEHC share a common chroman-2-propanoic acid scaffold, their methylation patterns, metabolic origins, and biological potency profiles diverge substantially. α-CEHC derives from α-tocopherol—the form preferentially retained by hepatic α-tocopherol transfer protein (α-TTP)—and is produced in only trace quantities [1]. In contrast, γ- and δ-tocopherols are almost quantitatively degraded to their respective CEHCs because they lack α-TTP-mediated retention, resulting in profoundly different systemic exposure [1][2]. Critically, γ-CEHC demonstrates the highest PKC-inhibitory activity among CEHCs, while the δ-CEHC scaffold generates a distinct sulfation pattern (only ~10% sulfated long-chain metabolites vs. ~45% for γ-T-derived forms) that alters tissue distribution and bioactivity [3][4]. These differences render direct interchange of CEHC analogs analytically and biologically invalid.

Product-Specific Quantitative Evidence Guide: Delta-CEHC Differentiation Data for Procurement Decisions


Urinary Metabolic Fate: Delta-CEHC Is the Near-Quantitative Excretion Product of Delta-Tocopherol, Unlike Alpha-CEHC

Following intraperitoneal administration of ³H-δ-tocopherol in rats, approximately 50% of the administered radioactivity is recovered in urine as δ-CEHC, identifying it as the dominant terminal metabolite [1]. By contrast, α-tocopherol is preferentially retained by hepatic α-TTP and minimally converted to α-CEHC under normal conditions; γ- and δ-tocopherols are almost quantitatively degraded to their respective CEHCs and excreted [2]. This differential metabolic routing means that δ-CEHC serves as a highly specific urinary biomarker for δ-tocopherol/δ-tocotrienol exposure, whereas α-CEHC is a poor surrogate for α-tocopherol intake.

Vitamin E metabolism Biomarker quantification CEHC excretion

Free Radical Scavenging Kinetics: Delta-CEHC Occupies a Defined Intermediate Rank Among All Tocopherol Metabolites and Trolox

The second-order rate constants (kₛ) for reaction of CEHCs with aroxyl radical were measured in ethanol by stopped-flow spectrophotometry. The observed ranking was: Tocol < δ-CEHC < δ-TocH < γ-CEHC < Trolox ≈ γ-TocH ≈ β-TocH < α-CEHC < α-TocH [1]. Thus δ-CEHC exhibits the lowest radical-scavenging rate among the three CEHC metabolites (α-CEHC > γ-CEHC > δ-CEHC), consistent with its lower degree of chroman ring methylation (2,8-dimethyl) and correspondingly higher oxidation potential. Unlike α-CEHC and γ-CEHC, δ-CEHC's kₛ in micellar solution does not show notable pH dependence in the 4–10 range [1].

Antioxidant kinetics Stopped-flow spectrophotometry Aroxyl radical scavenging

PKC-Mediated Neutrophil Oxidative Burst Inhibition: CEHC Metabolites Are Stronger Than Parent Tocopherols, with Gamma-CEHC Being Most Potent

All three CEHCs (α-, γ-, and δ-CEHC) at physiological concentrations (1–10 μM) inhibited superoxide anion (O₂•⁻) production in phorbol-ester-stimulated human neutrophils [1]. This effect was mediated through inhibition of PKC translocation and activation. Importantly, the CEHC metabolites were stronger PKC inhibitors than their parent tocopherol vitamers [1]. Among the CEHCs, the gamma forms of both tocopherol and CEHC showed the highest inhibitory activities — meaning δ-CEHC is less potent than γ-CEHC but more potent than δ-tocopherol in this assay [1]. Tocopherols, but not CEHCs, additionally inhibited fully activated NADPH oxidase directly, indicating a distinct mechanism for the water-soluble metabolites [1].

Protein kinase C Neutrophil oxidative burst Anti-inflammatory signaling

Clinical Pharmacokinetic Selectivity: Delta-CEHC Increases 51-Fold in Plasma After Delta-Tocotrienol Dosing While Alpha- and Gamma-CEHC Remain Unchanged

In a Phase I clinical trial of vitamin E δ-tocotrienol (VEDT) in healthy subjects (100–1600 mg oral, single and multiple doses), δ-CEHC plasma levels rose dramatically from 0.12 ± 0.08 μM at baseline to 6.17 ± 4.33 μM post-treatment (p < 0.0001), a ~51.4-fold increase [1]. Urine δ-CEHC increased from 8.24 ± 6.92 μM to 90.91 ± 28.63 μM (p < 0.0001), an ~11.0-fold increase [1]. Critically, neither α-CEHC (plasma 0.05→0.06 μM, p = 0.6595; urine 4→3.05 μM, p = 0.7936) nor γ-CEHC (plasma 0.43→0.39 μM, p = 0.7555; urine 15.21→20.14 μM, p = 0.5102) showed any statistically significant change [1]. The δ-CEHC and δ-CMBHC levels were 30–60 times higher than δ-tocotrienol levels post-treatment [2].

Clinical pharmacokinetics delta-Tocotrienol Metabolite biomarker Phase I trial

Differential Sulfation of Long-Chain Carboxychromanols: Delta-Tocopherol Metabolites Are Sulfated at Only ~10% vs. ~45% for Gamma-Tocopherol Metabolites

Using electrospray and inductively coupled plasma mass spectrometry, Jiang et al. (2007) discovered that γ-tocopherol and δ-tocopherol are metabolized to sulfated 9′-, 11′-, and 13′-carboxychromanols in human A549 cells and in rats [1]. Quantitative HPLC-fluorescence analysis revealed a striking difference: approximately 45% of long-chain carboxychromanols derived from γ-tocopherol were sulfated, compared with only ~10% of those derived from δ-tocopherol [1]. This indicates that the δ-T metabolite profile is preferentially directed toward unconjugated (free) carboxychromanols and terminal β-oxidation products (i.e., δ-CEHC), while γ-T metabolites are more extensively conjugated via sulfation, potentially altering their tissue distribution, receptor interactions, and renal clearance [1].

Phase II metabolism Sulfation Vitamin E metabolite conjugation LC-MS/MS

Best Research and Industrial Application Scenarios for Delta-CEHC Based on Verified Differentiation Evidence


Selective Biomarker for δ-Tocopherol/δ-Tocotrienol Exposure in Clinical and Nutritional Intervention Studies

δ-CEHC is the only CEHC metabolite that increases in a dose-dependent, statistically significant manner specifically after δ-tocotrienol or δ-tocopherol administration, with no cross-reactivity from α- or γ-tocopherol metabolism [1][2]. In the Mahipal et al. (2016) Phase I trial, plasma δ-CEHC rose 51.4-fold (p<0.0001) while α-CEHC and γ-CEHC remained unchanged (p=0.66 and p=0.76, respectively) [1]. This makes δ-CEHC the metabolite of choice for pharmacokinetic studies of δ-form vitamin E supplements, where use of α-CEHC or γ-CEHC as surrogate biomarkers would yield false-negative results [1][2].

Reference Standard for LC-MS/MS Quantitation of Vitamin E Metabolite Panels in Plasma and Urine

Because δ-CEHC carries a distinct 2,8-dimethyl substitution pattern and exhibits lower background levels in human plasma (0.12 μM at baseline) compared with γ-CEHC (0.43 μM), it serves as an analytically cleaner reference standard for multiplexed CEHC quantification [1]. Its lower endogenous abundance reduces matrix interference in calibration curves, and its differential chromatographic retention relative to the 2,7,8-trimethyl CEHCs (α-CEHC, γ-CEHC) facilitates baseline-resolved LC separation [1][2]. Method development laboratories procuring δ-CEHC can exploit this resolution advantage for simultaneous quantification of all three CEHCs.

Structure-Activity Relationship (SAR) Studies of Vitamin E Metabolite Signaling via PKC and NADPH Oxidase Pathways

Varga et al. (2008) demonstrated that CEHCs inhibit PKC-mediated neutrophil oxidative burst more potently than their parent tocopherols, with γ-CEHC showing the highest activity and δ-CEHC providing a lower-potency comparator within the same structural class [1]. δ-CEHC is therefore an essential tool for SAR studies dissecting the contribution of chroman ring methylation to PKC inhibition, complementing α-CEHC (tetramethyl) and γ-CEHC (trimethyl) to create a full methylation-gradient panel [1][2].

Investigating the Role of Sulfation in Vitamin E Metabolite Bioactivity and Disposition

The finding that only ~10% of δ-tocopherol-derived long-chain carboxychromanols are sulfated, versus ~45% for γ-tocopherol-derived counterparts [1], positions δ-CEHC and its metabolic precursors as key probes for studying the impact of phase II conjugation on vitamin E metabolite bioactivity. Researchers investigating PPARγ activation, COX inhibition, or cellular uptake of carboxychromanols can use δ-CEHC to represent the predominantly unconjugated metabolite pool, enabling direct comparison with the heavily sulfated γ-CEHC pool to isolate conjugation-dependent effects [1][2].

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